molecular formula C13H18O3 B043467 4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane CAS No. 15028-56-5

4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane

Cat. No. B043467
CAS RN: 15028-56-5
M. Wt: 222.28 g/mol
InChI Key: DBFDSKSLTCMIPB-UHFFFAOYSA-N
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Patent
US06124479

Procedure details

Boron trifluoride-diethyl ether complex (0,9 ml,0.007 ml) was dropped in benzyl alcohol (92 ml) of glycidol (22.01 g, 0.3 mol) on ice bath. After dropping the mixture was stirred for 8 hours at 25° C. After the reaction was over, triethylamine was added thereto and benzyl alcohol was removed in vacuo. The desidue was dissolved in acetone and thereto p-toluenesulfonic acid was added. The mixture was reacted for 8 hours at 25° C. After the completion of the reaction triethylamine was added thereto and acetone was removed in vacuo. The crude product was distilled to give a mixture (43.8 g, yield 81%) of 4-benzyloxymethyl-2,2-dimethyl-1,3-dioxolane and 5-benzyloxymethyl-2,2-dimethyl-1,3-dioxane. The ratio of the dioxolane and the dioxane was 8 to 1 by analysis with gas chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
22.01 g
Type
reactant
Reaction Step Four
Quantity
92 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1OC1CO.C(N(CC)CC)C.[CH2:13]([O:20][CH2:21][CH:22]1[CH2:27][O:26][C:25]([CH3:29])([CH3:28])[O:24]C1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C(O)C1C=CC=CC=1>[CH2:13]([O:20][CH2:21][CH:22]1[CH2:27][O:26][C:25]([CH3:28])([CH3:29])[O:24]1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC1COC(OC1)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
22.01 g
Type
reactant
Smiles
C1C(O1)CO
Name
Quantity
92 mL
Type
solvent
Smiles
C(C1=CC=CC=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred for 8 hours at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
benzyl alcohol was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The desidue was dissolved in acetone
ADDITION
Type
ADDITION
Details
p-toluenesulfonic acid was added
CUSTOM
Type
CUSTOM
Details
The mixture was reacted for 8 hours at 25° C
Duration
8 h
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
acetone was removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC1OC(OC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 43.8 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06124479

Procedure details

Boron trifluoride-diethyl ether complex (0,9 ml,0.007 ml) was dropped in benzyl alcohol (92 ml) of glycidol (22.01 g, 0.3 mol) on ice bath. After dropping the mixture was stirred for 8 hours at 25° C. After the reaction was over, triethylamine was added thereto and benzyl alcohol was removed in vacuo. The desidue was dissolved in acetone and thereto p-toluenesulfonic acid was added. The mixture was reacted for 8 hours at 25° C. After the completion of the reaction triethylamine was added thereto and acetone was removed in vacuo. The crude product was distilled to give a mixture (43.8 g, yield 81%) of 4-benzyloxymethyl-2,2-dimethyl-1,3-dioxolane and 5-benzyloxymethyl-2,2-dimethyl-1,3-dioxane. The ratio of the dioxolane and the dioxane was 8 to 1 by analysis with gas chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
22.01 g
Type
reactant
Reaction Step Four
Quantity
92 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1OC1CO.C(N(CC)CC)C.[CH2:13]([O:20][CH2:21][CH:22]1[CH2:27][O:26][C:25]([CH3:29])([CH3:28])[O:24]C1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C(O)C1C=CC=CC=1>[CH2:13]([O:20][CH2:21][CH:22]1[CH2:27][O:26][C:25]([CH3:28])([CH3:29])[O:24]1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC1COC(OC1)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
22.01 g
Type
reactant
Smiles
C1C(O1)CO
Name
Quantity
92 mL
Type
solvent
Smiles
C(C1=CC=CC=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred for 8 hours at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
benzyl alcohol was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The desidue was dissolved in acetone
ADDITION
Type
ADDITION
Details
p-toluenesulfonic acid was added
CUSTOM
Type
CUSTOM
Details
The mixture was reacted for 8 hours at 25° C
Duration
8 h
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
acetone was removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC1OC(OC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 43.8 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.